
5-(2,4-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPPT and has been synthesized using various methods.
作用機序
The mechanism of action of DMPPT is not fully understood, but it is believed to involve the interaction of the compound with various cellular targets. Studies have shown that DMPPT can bind to proteins and enzymes involved in various cellular processes, leading to their inhibition or activation.
Biochemical and Physiological Effects:
DMPPT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of various genes. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of DMPPT is its selectivity for metal ions, which makes it a useful tool for their detection in biological samples. It also has potential applications as an anti-cancer agent, which can lead to the development of new drugs. However, one of the limitations of DMPPT is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DMPPT. One area of research involves the development of new fluorescent probes for the detection of metal ions. Another area of research involves the optimization of the synthesis method of DMPPT to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DMPPT and its potential applications in various fields of research.
Conclusion:
In conclusion, 5-(2,4-dimethoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMPPT in various fields of research.
合成法
The synthesis of DMPPT has been reported using various methods. One of the most common methods involves the reaction of 2,4-dimethoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base such as potassium hydroxide. The reaction results in the formation of DMPPT as a yellow solid. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学的研究の応用
DMPPT has been extensively studied for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of metal ions. DMPPT has been shown to selectively bind to various metal ions such as copper, zinc, and iron, and the resulting fluorescence can be used for their detection in biological samples.
Another area of research involves the use of DMPPT as a potential anti-cancer agent. Studies have shown that DMPPT can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes it a promising candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)7-9-5-6-10(21-3)8-12(9)22-4/h5-6,8,11H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFTYGRYVYKBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-chloro-3,5-dimethylphenoxy)ethyl]amino}ethanol](/img/structure/B5225623.png)
![4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5225629.png)
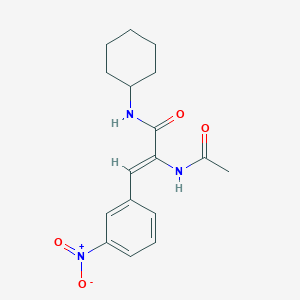
![3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5225647.png)
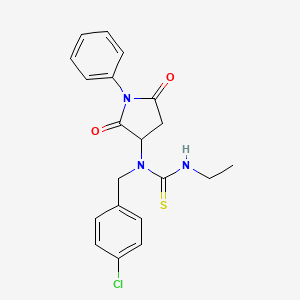
![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5225670.png)
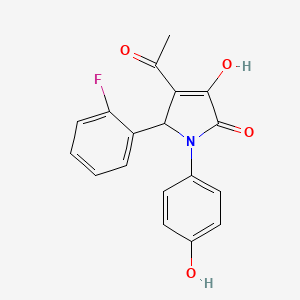

![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5225685.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]acrylonitrile](/img/structure/B5225693.png)
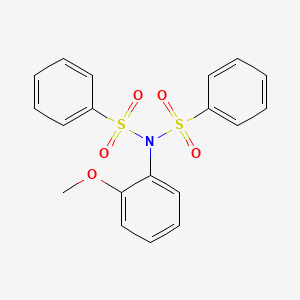
![N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B5225718.png)
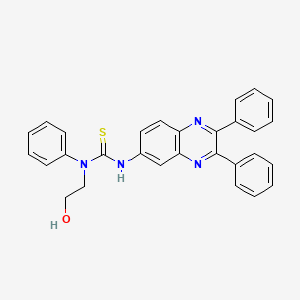
![4-iodo-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5225741.png)